molecular formula C10H5BrF3NO B3316591 2-(3-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile CAS No. 954238-40-5

2-(3-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile

Cat. No.: B3316591
CAS No.: 954238-40-5
M. Wt: 292.05 g/mol
InChI Key: IDDWLPXEODFYCK-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile is an organic compound characterized by the presence of a bromophenyl group, a trifluoromethyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile typically involves multi-step organic reactions. One common method involves the reaction of 3-bromobenzaldehyde with ethyl trifluoroacetate in the presence of a base such as sodium hydride. This reaction forms an intermediate, which is then treated with a nitrile source like acetonitrile under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted phenyl derivatives.

    Reduction: Formation of 2-(3-bromophenyl)-4,4,4-trifluoro-3-aminobutanenitrile.

    Oxidation: Formation of 3-bromoquinone derivatives.

Scientific Research Applications

2-(3-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitrile group can form hydrogen bonds with target proteins, influencing their activity. The bromophenyl group may interact with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Fluorophenyl)-4,4,4-trifluoro-3-oxobutanenitrile
  • 2-(3-Chlorophenyl)-4,4,4-trifluoro-3-oxobutanenitrile
  • 2-(3-Iodophenyl)-4,4,4-trifluoro-3-oxobutanenitrile

Uniqueness

2-(3-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its fluorine, chlorine, and iodine analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity .

Properties

IUPAC Name

2-(3-bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-7-3-1-2-6(4-7)8(5-15)9(16)10(12,13)14/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDWLPXEODFYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C#N)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656186
Record name 2-(3-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954238-40-5
Record name 2-(3-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile
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2-(3-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile
Reactant of Route 3
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2-(3-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile
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2-(3-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile
Reactant of Route 5
2-(3-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile
Reactant of Route 6
2-(3-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile

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